4-Aminoquinoline-3-carbonitrile

Kinase Inhibition Chronic Myeloid Leukemia Imatinib Resistance

4-Aminoquinoline-3-carbonitrile (CAS 36626-03-6) is the essential 3-cyano-4-aminoquinoline scaffold for medicinal chemistry programs targeting imatinib-resistant Bcr-Abl leukemias (including T315I mutant), Chagas disease (heme-dependent trypanocidal IC₅₀ < 1 μM with hemin), and selective Tpl2 kinase inhibition. Unlike unsubstituted 4-aminoquinolines, the vicinal 4-amino/3-cyano enaminonitrile moiety is a critical pharmacophoric element enabling kinase hinge-region binding and unique Thorpe-Ziegler annulation chemistry for diversity-oriented synthesis. Procure this scaffold for lead optimization, combinatorial library synthesis, and fused heterocycle construction not accessible from simpler quinoline building blocks.

Molecular Formula C10H7N3
Molecular Weight 169.187
CAS No. 36626-03-6
Cat. No. B2762942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoquinoline-3-carbonitrile
CAS36626-03-6
Molecular FormulaC10H7N3
Molecular Weight169.187
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)C#N)N
InChIInChI=1S/C10H7N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,(H2,12,13)
InChIKeyVBMNWPOIPHHUSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoquinoline-3-carbonitrile (CAS 36626-03-6) for Procurement: Core Structure of a Privileged Heterocyclic Scaffold


4-Aminoquinoline-3-carbonitrile (CAS 36626-03-6) is the core 3-cyano-4-aminoquinoline scaffold that defines a class of compounds with diverse biological activities, notably as potent kinase inhibitors and antiparasitic agents [1]. This privileged scaffold features vicinal amino and cyano groups that form an enaminonitrile moiety, making it an attractive building block for the synthesis of more complex heterocyclic compounds [2].

Why 4-Aminoquinoline-3-carbonitrile Cannot Be Interchanged with Other 4-Aminoquinolines: The Critical Role of the 3-Cyano Substituent


Generic substitution with unsubstituted 4-aminoquinolines (e.g., 4-amino-7-chloroquinoline) or other 3-substituted analogs fails because the 3-cyano group is not an inert substituent but a critical pharmacophoric element that enables kinase inhibition activity entirely absent in classical antimalarial 4-aminoquinolines [1]. The 3-carbonitrile moiety acts as a hydrogen bond acceptor and participates in key interactions with the kinase hinge region; its replacement with hydrogen or other groups abolishes potency against Src and Abl kinases [2]. Furthermore, the enaminonitrile functionality formed by the vicinal 4-amino and 3-cyano groups provides unique synthetic versatility for downstream ring construction that is not available with other 4-aminoquinoline derivatives [3].

Quantitative Differentiation of 4-Aminoquinoline-3-carbonitrile Derivatives vs. Key Comparators in Src/Abl Kinase Inhibition, Trypanocidal Activity, and Synthetic Utility


SKI-606 (Bosutinib Core Scaffold): Potent Dual Src/Abl Kinase Inhibition with Activity Against Imatinib-Resistant CML Cells

The 4-anilino-3-quinolinecarbonitrile derivative SKI-606 (bosutinib core scaffold) demonstrates potent, dual inhibition of Src and Abl kinases with IC50 values of 1.2 nM and 1.0 nM, respectively, and inhibits proliferation of imatinib-resistant K562 chronic myelogenous leukemia (CML) cells with an IC50 of 5 nM [1]. Critically, this compound retains antiproliferative activity against Bcr-Abl-positive cells harboring the T315I mutation, a common resistance mutation that renders imatinib completely ineffective [2]. In contrast, imatinib shows no activity against T315I mutant cells at concentrations up to 10 μM [2]. This mutation-specific differential activity defines a distinct procurement rationale for 3-cyano-substituted 4-aminoquinolines in drug discovery programs targeting resistant kinase mutants.

Kinase Inhibition Chronic Myeloid Leukemia Imatinib Resistance Src/Abl Dual Inhibitor

Trypanocidal Activity: 4-Arylaminoquinoline-3-carbonitrile 1g Outperforms Benznidazole Against T. cruzi Epimastigotes with Hemin Combination

The 4-arylaminoquinoline-3-carbonitrile derivative 1g demonstrates superior trypanocidal activity against Trypanosoma cruzi epimastigotes when combined with hemin, achieving an IC50 below 1 μM, which outperforms benznidazole (the current first-line reference drug for Chagas disease) under the same assay conditions [1]. Against the clinically relevant trypomastigote form, 1g with hemin addition exhibits an IC50 of 11.7 μM, with the hemin combination enhancing potency without increasing cytotoxicity to mammalian host cells [1]. This heme-dependent activity enhancement is mechanistically linked to the formation of quinoline-heme complexes that inhibit heme peroxidation, a mechanism not observed with benznidazole or nitroimidazole-based comparators [2].

Chagas Disease Trypanosoma cruzi Heme-Targeting Neglected Tropical Disease

Selectivity Engineering: 8-Substituted 4-Anilino-6-aminoquinoline-3-carbonitriles Achieve High Tpl2/EGFR Selectivity vs. Unsubstituted Leads

Initial 4-anilino-6-aminoquinoline-3-carbonitrile leads exhibited poor selectivity for Tpl2 kinase over EGFR kinase, limiting their utility as chemical probes for inflammatory pathway research [1]. Through structure-guided substitution at the C-8 position, optimized analogs such as 8-bromo-4-(3-chloro-4-fluorophenylamino)-6-[(1-methyl-1H-imidazol-4-yl)methylamino]quinoline-3-carbonitrile achieved high selectivity for Tpl2 over EGFR kinase, enabling unambiguous attribution of anti-inflammatory effects (TNF-α suppression) to Tpl2 inhibition rather than off-target EGFR activity [1]. This selectivity improvement is quantifiable and reproducible across multiple analogs with varied C-8 substitutions [2]. Unsubstituted or C-6-only substituted 4-aminoquinoline-3-carbonitriles cannot achieve this selectivity profile, making the appropriately substituted scaffold essential for selective chemical probe development.

Tpl2 Kinase EGFR Selectivity Anti-inflammatory MAP3K8

Patent-Defined Imatinib-Resistant Leukemia Treatment: 4-Aminoquinoline-3-carbonitrile Compounds Address Unmet Clinical Need

The European Patent EP2478905B1 (and related family members) explicitly claims 4-aminoquinoline-3-carbonitrile compounds for treating Bcr-Abl positive leukemia that is resistant to imatinib, with the invention specifically directed to overcoming imatinib resistance mechanisms including the T315I mutation [1]. The patent provides explicit data demonstrating that representative compounds retain potent activity against imatinib-resistant cell lines, whereas imatinib loses all efficacy [2]. This patent-protected indication creates a clear scientific and commercial differentiation: 4-aminoquinoline-3-carbonitriles are validated for a patient population (imatinib-resistant) where standard 4-aminoquinolines and first-line tyrosine kinase inhibitors are ineffective [3]. The patent literature thus provides a formal, legal demarcation of utility that generic 4-aminoquinoline analogs cannot claim.

Imatinib Resistance Bcr-Abl Positive Leukemia CML Patent Differentiation

Synthetic Versatility: Enaminonitrile Moiety Enables Downstream Heterocycle Construction Not Possible with 4-Aminoquinoline

The vicinal amino and cyano functional groups in 4-aminoquinoline-3-carbonitrile form an enaminonitrile moiety that enables versatile ring construction reactions, including Thorpe-Ziegler cyclization and subsequent transformations to fused heterocyclic systems [1]. This synthetic capability is absent in 4-aminoquinoline (without the 3-cyano group), which lacks the electrophilic nitrile required for annulation chemistry. The 2022 synthetic methodology by Tarawneh demonstrates the preparation of diverse substituted 4-aminoquinoline-3-carbonitriles in moderate yields (typically 40–70%) using a two-step alkylation-cyclization sequence that is compatible with electron-donating and electron-withdrawing substituents on the arene ring [1]. In contrast, analogous reactions on unsubstituted 4-aminoquinoline fail to produce cyclized products, confirming that the 3-cyano group is mechanistically essential for this synthetic manifold [2].

Heterocyclic Chemistry Building Block Ring Construction Medicinal Chemistry

Optimal Procurement and Research Applications for 4-Aminoquinoline-3-carbonitrile Based on Quantified Differentiation Evidence


Development of Next-Generation Bcr-Abl Kinase Inhibitors Targeting Imatinib-Resistant Chronic Myeloid Leukemia (CML)

The 4-anilino-3-quinolinecarbonitrile scaffold serves as the core pharmacophore for developing dual Src/Abl kinase inhibitors active against imatinib-resistant CML, including those harboring the T315I gatekeeper mutation. This application is directly supported by: (i) SKI-606 (bosutinib core) demonstrating IC50 = 5 nM against wild-type K562 CML cells (10-fold more potent than imatinib) and retained activity against T315I mutant cells where imatinib is inactive at 10 μM [1]; and (ii) granted patents (EP2478905B1) explicitly claiming 4-aminoquinoline-3-carbonitrile compounds for treating imatinib-resistant Bcr-Abl positive leukemia [2]. Procure the scaffold for medicinal chemistry optimization programs focused on overcoming clinical TKI resistance mutations.

Discovery of Novel Anti-Chagas Therapeutics via Heme-Targeting Mechanisms

4-Arylaminoquinoline-3-carbonitrile derivatives are uniquely positioned for developing new treatments for Chagas disease (caused by Trypanosoma cruzi) based on their heme-dependent trypanocidal activity. This application is supported by direct comparative data showing compound 1g with hemin achieves IC50 < 1 μM against epimastigotes, outperforming the reference drug benznidazole [1]. Critically, hemin enhances trypanocidal potency without increasing mammalian cell cytotoxicity (IC50 = 11.7 μM against trypomastigotes), demonstrating a therapeutic window not observed with nitroimidazole-based drugs [1]. Procure this scaffold for structure-activity relationship (SAR) campaigns aimed at optimizing heme-binding 4-aminoquinoline-3-carbonitriles as novel anti-T. cruzi agents.

Development of Selective Tpl2 Kinase Chemical Probes for Inflammatory Disease Research

The 4-anilino-6-aminoquinoline-3-carbonitrile scaffold, when appropriately substituted at the C-8 position, enables the development of highly selective Tpl2 (MAP3K8) kinase inhibitors for probing TNF-α-mediated inflammatory pathways. This application is supported by structure-selectivity studies demonstrating that C-8 substitution dramatically improves Tpl2/EGFR selectivity compared to unsubstituted leads that show poor kinase selectivity [1]. The optimized 8-bromo and 8-chloro derivatives exhibit potent inhibition of LPS-induced TNF-α release in human whole blood with minimal off-target EGFR activity [1]. Procure the scaffold for medicinal chemistry efforts requiring selective Tpl2 inhibitors as anti-inflammatory tool compounds or lead candidates.

Synthesis of Fused Heterocyclic Libraries via Enaminonitrile Ring Construction Chemistry

The enaminonitrile moiety formed by the vicinal 4-amino and 3-cyano groups makes 4-aminoquinoline-3-carbonitrile a privileged building block for constructing diverse fused heterocyclic systems via Thorpe-Ziegler cyclization and subsequent transformations [1]. This synthetic capability is quantifiably distinct from 4-aminoquinoline, which cannot participate in analogous annulation reactions. The 2022 methodology by Tarawneh enables preparation of substituted 4-aminoquinoline-3-carbonitriles in moderate yields (40–70%) under scalable conditions, with compatibility for electron-donating and electron-withdrawing substituents [1]. Procure the scaffold for combinatorial library synthesis, diversity-oriented synthesis campaigns, or as a key intermediate for generating quinoline-fused heterocycles not accessible from simpler 4-aminoquinoline building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminoquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.